molecular formula C7H10N4OS B11674230 2-(Dimethylamino)-6,7-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

2-(Dimethylamino)-6,7-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

Cat. No.: B11674230
M. Wt: 198.25 g/mol
InChI Key: HECAAMWOEJNDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(DIMETHYLAMINO)-4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolo[3,2-a][1,3,5]triazine family, known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE typically involves the reaction of 2-iminothiazolidin-4-one with various reagents. One common method is the Mannich reaction, where 2-iminothiazolidin-4-one reacts with formaldehyde and dimethylamine . Another route involves the reaction of 2-iminothiazolidin-4-one with aromatic aldehydes to form arylidene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various arylidene derivatives and other substituted compounds, which can exhibit different biological activities .

Scientific Research Applications

2-(DIMETHYLAMINO)-4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)-4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .

Properties

Molecular Formula

C7H10N4OS

Molecular Weight

198.25 g/mol

IUPAC Name

2-(dimethylamino)-6,7-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

InChI

InChI=1S/C7H10N4OS/c1-10(2)5-8-6(12)11-3-4-13-7(11)9-5/h3-4H2,1-2H3

InChI Key

HECAAMWOEJNDEO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)N2CCSC2=N1

Origin of Product

United States

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